molecular formula C20H22N2O3S B11410823 N-(2,4-dimethylphenyl)-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]methanesulfonamide

N-(2,4-dimethylphenyl)-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]methanesulfonamide

Cat. No.: B11410823
M. Wt: 370.5 g/mol
InChI Key: DAYZDTDMWURSKT-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]methanesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methanesulfonamide group attached to a quinoline derivative, which is further substituted with a 2,4-dimethylphenyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]methanesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Derivative: The synthesis begins with the preparation of 2-hydroxy-7-methylquinoline through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic catalysts.

    Introduction of the Methanesulfonamide Group: The quinoline derivative is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonamide group.

    Attachment of the 2,4-Dimethylphenyl Group: The final step involves the alkylation of the methanesulfonamide derivative with 2,4-dimethylbenzyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form a quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted methanesulfonamide derivatives.

Scientific Research Applications

N-(2,4-dimethylphenyl)-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline moiety can intercalate with DNA, while the methanesulfonamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzymatic activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)-N-[(2-hydroxyquinolin-3-yl)methyl]methanesulfonamide
  • N-(2,4-dimethylphenyl)-N-[(7-methylquinolin-3-yl)methyl]methanesulfonamide
  • N-(2,4-dimethylphenyl)-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]ethanesulfonamide

Uniqueness

N-(2,4-dimethylphenyl)-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]methanesulfonamide is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both the quinoline and methanesulfonamide moieties allows for versatile interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H22N2O3S

Molecular Weight

370.5 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]methanesulfonamide

InChI

InChI=1S/C20H22N2O3S/c1-13-6-8-19(15(3)9-13)22(26(4,24)25)12-17-11-16-7-5-14(2)10-18(16)21-20(17)23/h5-11H,12H2,1-4H3,(H,21,23)

InChI Key

DAYZDTDMWURSKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)S(=O)(=O)C)C

Origin of Product

United States

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